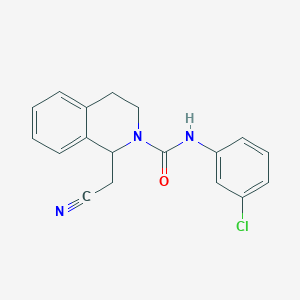
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a compound that belongs to the class of isoquinoline derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Research has shown that N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide exhibits anti-inflammatory properties. This was demonstrated in a study where the compound inhibited paw oedema formation induced by carrageenan in mice. The study highlights the potential of this compound in modulating inflammatory responses, which could have significant implications for treating various inflammatory conditions (Torres et al., 1999).
Role in Cellular Apoptosis and Autophagy
Another study explored the compound's role in enhancing apoptotic cell death in cellular models. It was found to increase [Ca2+] in the endoplasmic reticulum and amplify Ca2+ transients in mitochondria and cytosol in HeLa cervix carcinoma cells, suggesting its potential use in cancer research and therapy (Campanella et al., 2010). Another study further confirmed its impact on Ca2+ signaling, providing insights into its pharmacological effects on cellular homeostasis (Campanella et al., 2008).
Modulation of Peripheral Benzodiazepine Receptors
The compound is found to interact with peripheral benzodiazepine receptors, which play a significant role in various physiological processes. A study analyzing its binding affinity and specificity in rat and pig pancreas provided insights into the potential physiological and pharmacological relevance of these receptors (Giusti et al., 1994).
Potential Anticancer Activity
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been evaluated for its anticancer properties. A study demonstrated its ability to induce apoptosis in chronic lymphocytic leukemia cells, suggesting its potential as a therapeutic agent in cancer treatment (Santidrián et al., 2007). Additionally, research has shown its effectiveness in sensitizing human endometrial and ovarian cancer cells to chemotherapeutic drugs, further reinforcing its potential role in cancer therapy (Takai et al., 2009).
Pharmacological Studies
Pharmacological studies involving the compound have provided insights into its metabolic and pharmacokinetic properties. One such study outlined the high-performance liquid chromatographic determination of the compound in mouse plasma and tissue, as well as in human plasma, highlighting its rapid metabolism in humans (De vos et al., 1999).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-5-3-6-15(12-14)21-18(23)22-11-9-13-4-1-2-7-16(13)17(22)8-10-20/h1-7,12,17H,8-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTNJZADJOHHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
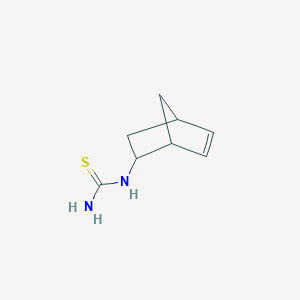
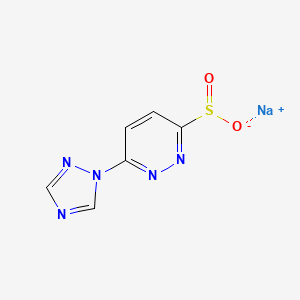
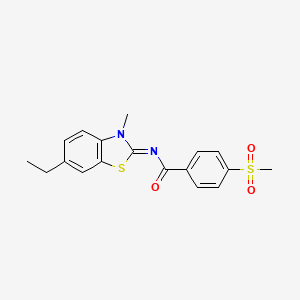
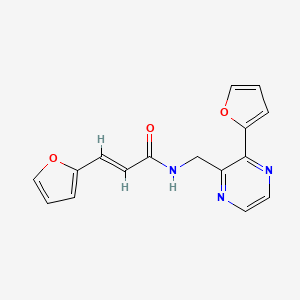
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)
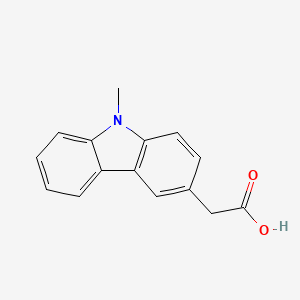
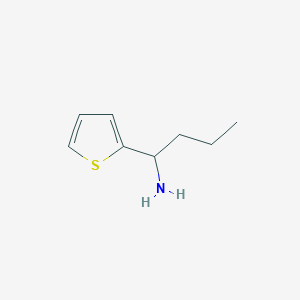

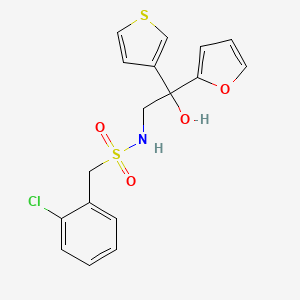

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)